2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a thiophene ring, a pyrimidine ring, and an acetamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods . The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene rings can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes and inhibitors in biochemical assays.
Mechanism of Action
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets. For example, some thiophene-based drugs act as kinase inhibitors, modulating signal transduction pathways involved in cell growth and proliferation . The presence of the thiophene ring enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a thiophene ring, a pyrimidine ring, and an acetamide group. This unique structure allows it to exhibit a diverse range of biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-11-15(2)20(16(3)12-14)24-19(27)13-26-18-7-10-31-21(18)22(28)25(23(26)29)8-6-17-5-4-9-30-17/h4-5,7,9-12H,6,8,13H2,1-3H3,(H,24,27) |
InChI Key |
MECXSJYTWYTMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C |
Origin of Product |
United States |
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